molecular formula C14H21NO B8533911 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane

1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane

Cat. No.: B8533911
M. Wt: 219.32 g/mol
InChI Key: AHAMTJKGDARWAP-UHFFFAOYSA-N
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Description

1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane is an organic compound with a unique structure that includes a cyclobutyl ring, a benzylamino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane typically involves the reaction of cyclobutanone with benzylamine, followed by reduction and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and propanol moiety contribute to the compound’s overall stability and reactivity, influencing its biological effects .

Comparison with Similar Compounds

  • 1-(Benzylamino)cyclobutanol
  • 1-(Benzylamino)cyclobutylmethanol
  • 1-(Cyclobutylamino)propanol

Comparison: 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane is unique due to the presence of both a cyclobutyl ring and a propanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[1-(benzylamino)cyclobutyl]propan-2-ol

InChI

InChI=1S/C14H21NO/c1-12(16)10-14(8-5-9-14)15-11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3

InChI Key

AHAMTJKGDARWAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)NCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (1.20 g, 31.6 mmol) was added to a solution of 1-[1-(benzoylamino) cyclobutyl]propanol (2.64 g, 11.3 mmol) in THF (40 mL) at room temperature. The mixture was stirred at room temperature for 1 hour and refluxed for 30 minutes. The mixture was cooled in an ice-water bath and a few drops of water were added. The mixture was then diluted with ethyl acetate, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. Flash chromatography (AcOEt) of the residue gave the title compound as a colorless oil (2.25 g, 91%). 1H-NMR (400 MHz, CDCl3) δ 1.21 (3H, d, J=6.1 Hz), 1.63 (1H, dd, J=13.7 and 2.4 Hz), 1.73-1.90 (5H, m), 2.04-2.13 (1H, m), 2.18-2.27 (1H, m), 3.59 (1H, d, J=11.6 Hz), 3.81 (1H, d, J=11.6 Hz), 4.07-4.16 (1H, m), 7.22-7.35 (5H, m).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
1-[1-(benzoylamino) cyclobutyl]propanol
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

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